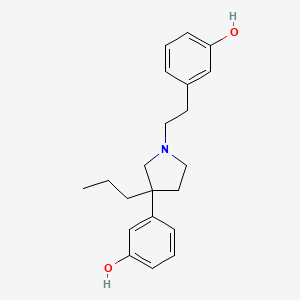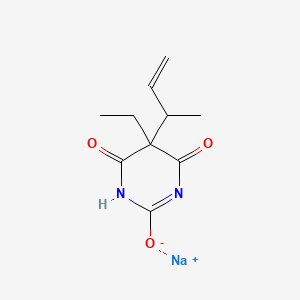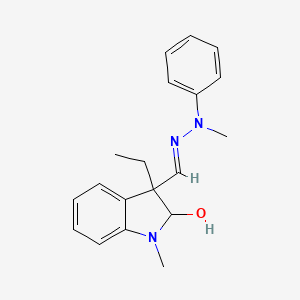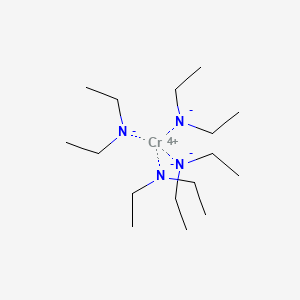![molecular formula C27H24ClN3NiO3+ B13789888 (SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel](/img/structure/B13789888.png)
(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel is a complex nickel compound It is characterized by its intricate structure, which includes a nickel center coordinated to a glycinato ligand and a phenylmethylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel typically involves the following steps:
Ligand Preparation: The glycinato ligand is synthesized by reacting glycine with an appropriate chlorinated aromatic compound under controlled conditions.
Complex Formation: The prepared ligand is then reacted with a nickel salt, such as nickel chloride, in the presence of a base to form the desired nickel complex.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of a suitable solvent and base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) species, while reduction may produce nickel(I) or nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands.
科学研究应用
Chemistry
In chemistry, (SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as cross-coupling and hydrogenation with high efficiency.
Biology
In biological research, this compound is studied for its potential as a metallodrug. Its ability to interact with biological molecules, such as proteins and DNA, makes it a candidate for therapeutic applications, including anticancer and antimicrobial treatments.
Medicine
The compound’s potential as a therapeutic agent is explored in medicine. Its interactions with biological targets are investigated to develop new treatments for diseases.
Industry
In industry, (SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel is used in the production of advanced materials. Its catalytic properties are harnessed in the synthesis of polymers and other high-value chemicals.
作用机制
The mechanism by which (SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel exerts its effects involves its interaction with molecular targets. The nickel center can coordinate with various substrates, facilitating their transformation through catalytic processes. The compound’s structure allows it to stabilize transition states and lower activation energies, enhancing reaction rates.
相似化合物的比较
Similar Compounds
Nickel(II) acetylacetonate: Another nickel complex used in catalysis.
Nickel(II) chloride: A simpler nickel salt with various applications.
Nickel(II) nitrate: Used in similar catalytic and industrial processes.
Uniqueness
(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-kappaN]carbonyl]amino-kappaN]phenyl]phenylmethylene]glycinato(2-)-kappaN,kappaO]-nickel is unique due to its complex structure, which provides specific catalytic properties not found in simpler nickel compounds. Its ability to interact with a wide range of substrates and facilitate various reactions makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C27H24ClN3NiO3+ |
|---|---|
分子量 |
532.6 g/mol |
IUPAC 名称 |
2-[[[2-[(2R)-1-benzylpyrrolidine-2-carbonyl]azanidyl-5-chlorophenyl]-phenylmethylidene]amino]acetate;nickel(3+) |
InChI |
InChI=1S/C27H26ClN3O3.Ni/c28-21-13-14-23(22(16-21)26(29-17-25(32)33)20-10-5-2-6-11-20)30-27(34)24-12-7-15-31(24)18-19-8-3-1-4-9-19;/h1-6,8-11,13-14,16,24H,7,12,15,17-18H2,(H2,29,30,32,33,34);/q;+3/p-2/t24-;/m1./s1 |
InChI 键 |
WIWAPGLZOMJJLI-GJFSDDNBSA-L |
手性 SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=C(C=C(C=C3)Cl)C(=NCC(=O)[O-])C4=CC=CC=C4.[Ni+3] |
规范 SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=C(C=C(C=C3)Cl)C(=NCC(=O)[O-])C4=CC=CC=C4.[Ni+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine](/img/structure/B13789843.png)


![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13789861.png)

![Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate](/img/structure/B13789890.png)

![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)

